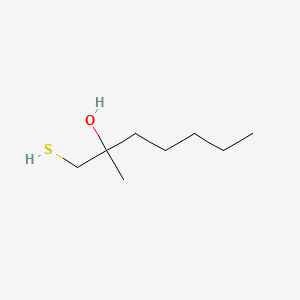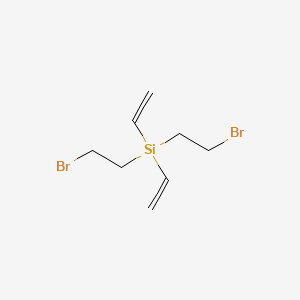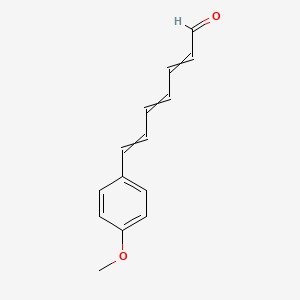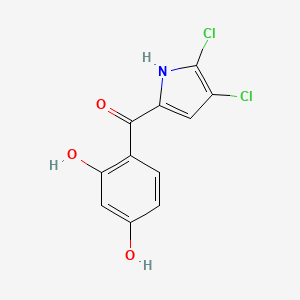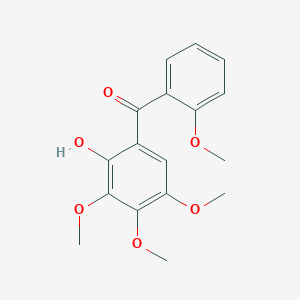
(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone is a complex organic compound featuring a combination of hydroxy, methoxy, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone typically involves the deprotection of a precursor compound. One common method involves the deprotection of 3-[(tert-butyldimethylsilyl)oxy]-3’,4,4’,5’-tetramethoxybenzophenone using 1 M tetrabutylammonium fluoride in tetrahydrofuran under argon atmosphere for 15 minutes. This method yields the desired compound with an 83% yield, although the overall yield is around 30% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
化学反応の分析
Types of Reactions
(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone has several scientific research applications:
作用機序
The mechanism of action of (2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . The compound also interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other enzymes, disrupting their normal functions and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors used in various therapeutic applications.
Uniqueness
(2-Hydroxy-3,4,5-trimethoxyphenyl)(2-methoxyphenyl)methanone is unique due to its combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
特性
CAS番号 |
42833-60-3 |
|---|---|
分子式 |
C17H18O6 |
分子量 |
318.32 g/mol |
IUPAC名 |
(2-hydroxy-3,4,5-trimethoxyphenyl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O6/c1-20-12-8-6-5-7-10(12)14(18)11-9-13(21-2)16(22-3)17(23-4)15(11)19/h5-9,19H,1-4H3 |
InChIキー |
UXGZTECIRXOBLZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(C(=C2O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


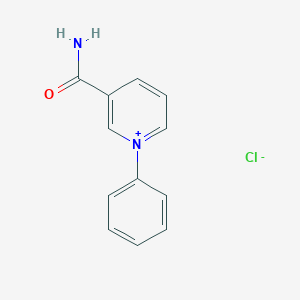

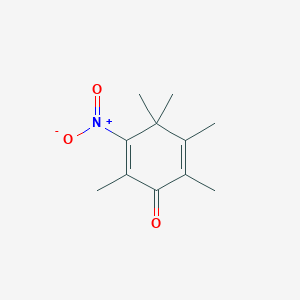
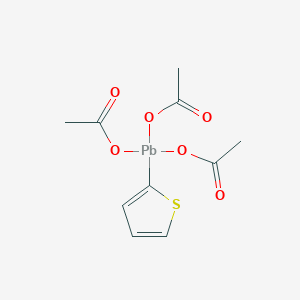
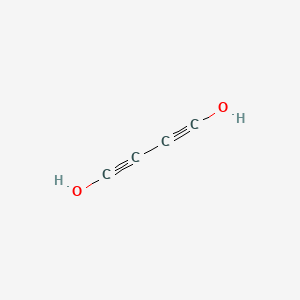

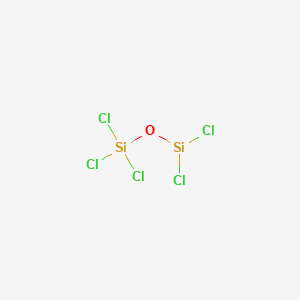
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
